2-Cyano-3-(dimethylamino)-2-butenamide
Overview
Description
2-Cyano-3-(dimethylamino)-2-butenamide is an organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both cyano and amide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(dimethylamino)-2-butenamide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product .
Another method involves the use of methyl cyanoacetate and dimethylamine, where the reaction is carried out in a solvent-free environment or with minimal solvent at elevated temperatures. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(dimethylamino)-2-butenamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: The presence of both cyano and amide groups facilitates cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF). Reaction conditions vary depending on the desired product but often involve moderate temperatures and atmospheric pressure .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
2-Cyano-3-(dimethylamino)-2-butenamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-3-(dimethylamino)-2-butenamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biological molecules. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(dimethylamino)prop-2-ene Thioamide: This compound is similar in structure but contains a thioamide group instead of an amide group.
2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide: This derivative includes a phenylthiazole moiety, which imparts different chemical and biological properties.
Uniqueness
2-Cyano-3-(dimethylamino)-2-butenamide is unique due to its combination of cyano and amide functional groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various reactions and form diverse heterocyclic compounds makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)but-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKUDCDGKOECR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247500 | |
Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120650-90-0 | |
Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120650-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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